molecular formula C13H13F3N2O2 B2934177 N-(1-Cyano-2,2-dimethylpropyl)-2,4,5-trifluoro-3-hydroxybenzamide CAS No. 1645380-42-2

N-(1-Cyano-2,2-dimethylpropyl)-2,4,5-trifluoro-3-hydroxybenzamide

Cat. No.: B2934177
CAS No.: 1645380-42-2
M. Wt: 286.254
InChI Key: DBUTZHIJYSGFQI-UHFFFAOYSA-N
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Description

N-(1-Cyano-2,2-dimethylpropyl)-2,4,5-trifluoro-3-hydroxybenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyano group, a trifluoromethyl group, and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2,4,5-trifluoro-3-hydroxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyano Intermediate: The initial step involves the reaction of 2,2-dimethylpropanal with a suitable cyanating agent, such as sodium cyanide, to form 1-cyano-2,2-dimethylpropane.

    Introduction of the Trifluoromethyl Group: The cyano intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions to introduce the trifluoromethyl group.

    Coupling with Hydroxybenzamide: The final step involves the coupling of the trifluoromethylated intermediate with 3-hydroxybenzamide in the presence of a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-2,2-dimethylpropyl)-2,4,5-trifluoro-3-hydroxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The cyano group can be reduced to form an amine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of 2,4,5-trifluoro-3-oxobenzamide.

    Reduction: Formation of N-(1-amino-2,2-dimethylpropyl)-2,4,5-trifluoro-3-hydroxybenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Cyano-2,2-dimethylpropyl)-2,4,5-trifluoro-3-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-2,4,5-trifluoro-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(1-Cyano-2,2-dimethylpropyl)-2,4,5-trifluoro-3-hydroxybenzamide can be compared with other similar compounds, such as:

    N-(1-Cyano-2,2-dimethylpropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide: Similar structure but with different functional groups, leading to distinct biological activities.

    N-(1-Cyano-2,2-dimethylpropyl)-1-propan-2-ylpyrrole-2-carboxamide: Contains a pyrrole ring, which may confer different chemical reactivity and biological properties.

    N-(1-cyano-2,2-dimethylpropyl)-2-[3-(hydroxymethyl)phenoxy]propanamide: Features a phenoxy group, which may influence its solubility and interaction with biological targets.

Properties

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)-2,4,5-trifluoro-3-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-13(2,3)8(5-17)18-12(20)6-4-7(14)10(16)11(19)9(6)15/h4,8,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUTZHIJYSGFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)C1=CC(=C(C(=C1F)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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